molecular formula C28H28N4O2 B1237558 [2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone

[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone

Cat. No. B1237558
M. Wt: 452.5 g/mol
InChI Key: SCXVLXCGVBVLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone is a member of benzamides and a N-acylpiperidine.

Scientific Research Applications

  • Antibacterial Activity : A study by Nagaraj, Srinivas, and Rao (2018) investigated the antibacterial activity of compounds similar to the one . They synthesized a series of novel compounds and found that some demonstrated significant inhibition of bacterial growth, indicating potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

  • Molecular Structure Analysis : Lakshminarayana et al. (2009) focused on the molecular structure analysis of a compound closely related to the one . They characterized it spectroscopically and confirmed its structure through X-ray diffraction, highlighting the importance of structural analysis in understanding these compounds (Lakshminarayana et al., 2009).

  • Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized a range of pyridine derivatives, closely related to the compound , to explore their antimicrobial activity. They reported variable and modest activity against bacteria and fungi, indicating the potential for use in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

  • Potential in Alzheimer's Disease Treatment : Zhou, Malamas, and Robichaud (2009) developed an efficient method for synthesizing a compound similar to the one , showing potential as a BACE1 inhibitor for treating Alzheimer's Disease (Zhou, Malamas, & Robichaud, 2009).

  • Role in Parkinson's Disease : Wang, Gao, Xu, and Zheng (2017) synthesized and characterized a compound for potential imaging of the LRRK2 enzyme in Parkinson's disease, demonstrating the application of these compounds in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

  • Anticancer Potential : Magalhães et al. (2013) studied a compound from the phenstatin family, closely related to the one , and found that it inhibits tubulin polymerization, arrests cancer cells in the G2/M phase, and induces apoptosis, showing its potential as an anticancer agent (Magalhães et al., 2013).

properties

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

IUPAC Name

[2-methoxy-5-[[4-(4-methylphenyl)phthalazin-1-yl]amino]phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C28H28N4O2/c1-19-10-12-20(13-11-19)26-22-8-4-5-9-23(22)27(31-30-26)29-21-14-15-25(34-2)24(18-21)28(33)32-16-6-3-7-17-32/h4-5,8-15,18H,3,6-7,16-17H2,1-2H3,(H,29,31)

InChI Key

SCXVLXCGVBVLJG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N5CCCCC5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N5CCCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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